1-Pyrrolidin-1-ylmethyl-propylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

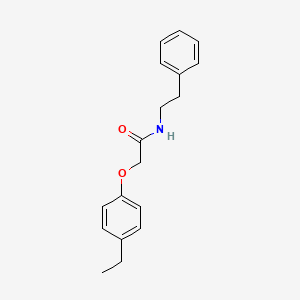

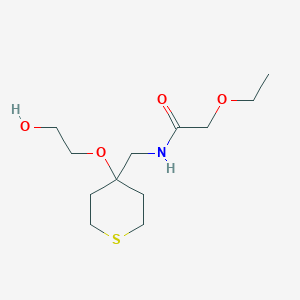

1-Pyrrolidin-1-ylmethyl-propylamine is a chemical compound with the molecular formula C8H18N2 . It has a molecular weight of 142.24 .

Molecular Structure Analysis

The InChI code for 1-Pyrrolidin-1-ylmethyl-propylamine is 1S/C8H18N2/c1-2-8(9)7-10-5-3-4-6-10/h8H,2-7,9H2,1H3 . This indicates that the molecule consists of a pyrrolidine ring attached to a propylamine group.Physical And Chemical Properties Analysis

1-Pyrrolidin-1-ylmethyl-propylamine has a molecular weight of 142.24 and a molecular formula of C8H18N2 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data .Aplicaciones Científicas De Investigación

Water Oxidation Catalysts

A study by Zong and Thummel (2005) explored the development of a new family of Ru complexes for water oxidation. These complexes demonstrated significant efficiency in oxygen evolution, a critical reaction for sustainable energy technologies like artificial photosynthesis and solar fuel production (R. Zong, R. Thummel, 2005).

Homogeneous Electron-Transfer Reactions

Torriero et al. (2013) investigated the homogeneous catalytic oxidation of various amine-containing compounds, including propylamine and pyrrolidine, in the presence of electrochemically generated ferrocenium ions. This research contributes to understanding the mechanisms behind electron-transfer reactions, essential in synthetic organic chemistry and electrocatalysis (A. Torriero, M. Shiddiky, I. Burgar, A. Bond, 2013).

Pyrrolidine Synthesis

Adrio and Carretero (2019) reviewed the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides for synthesizing enantioselective pyrrolidine, showcasing the method's versatility for accessing various stereochemical patterns. This synthesis route is pivotal in creating compounds with potential pharmacological applications (J. Adrio, J. Carretero, 2019).

Electrochromic and Fluorescent Materials

Coelho et al. (2014) synthesized new electrochromic and fluorescent nitrobenzoyl pyrrole derivatives, exploring their optical and electrochemical properties. Such materials are promising for applications in smart windows, displays, and sensors, contributing to the development of advanced optical devices (E. C. Coelho, V. B. Nascimento, A. Ribeiro, M. Navarro, 2014).

Synthesis Methods

Smaliy et al. (2011) proposed a novel method for synthesizing 3-(Pyrrolidin-1-yl)piperidine, a compound of major importance in medicinal chemistry due to its rigid diamine structure. This simplified method facilitates the production of large quantities, showcasing an advancement in synthetic strategies for complex organic molecules (R. Smaliy, A. A. Chaykovskaya, A. A. Yurchenko, A. I. Lakhtadyr, S. A. Yurchenko, N. A. Shtil, A. N. Kostuk, 2011).

Propiedades

IUPAC Name |

1-pyrrolidin-1-ylbutan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-2-8(9)7-10-5-3-4-6-10/h8H,2-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFPTUFHGRZOJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN1CCCC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2840735.png)

![N'-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]pyridine-4-carbohydrazide](/img/structure/B2840742.png)

![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2840743.png)

![Ethyl 5-[(3,4-diethoxybenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2840748.png)

![ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2840752.png)